molecular formula C28H36O10 B8180383 DEHYDROANDROGRAPHOLIDESUCCINATE

DEHYDROANDROGRAPHOLIDESUCCINATE

Cat. No.: B8180383
M. Wt: 532.6 g/mol
InChI Key: YTHKMAIVPFVDNU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroandrographolide Succinate (DAS), with the chemical formula C₂₈H₃₆O₁₀ and molecular weight 532.58 g/mol, is a semi-synthetic derivative of andrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata (Burm.f.) Nees . Its synthesis involves esterification of andrographolide with succinic anhydride, followed by dehydration and salt formation, resulting in a water-soluble derivative with enhanced bioavailability . DAS exhibits notable anti-inflammatory, antiviral, and immunomodulatory properties, making it a candidate for clinical applications in treating respiratory infections and inflammatory disorders .

Key Physicochemical Properties of DAS :

  • CAS No.: 786593-06-4
  • Melting Point: 136–138°C
  • Solubility: 250 mg/mL in DMSO (with ultrasonication), soluble in methanol and ethanol.
  • Storage: Stable at 2–8°C.

Properties

IUPAC Name

4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKMAIVPFVDNU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEHYDROANDROGRAPHOLIDESUCCINATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core naphthalene structure, followed by the introduction of the furan and butanoic acid moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DEHYDROANDROGRAPHOLIDESUCCINATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

DEHYDROANDROGRAPHOLIDESUCCINATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of DEHYDROANDROGRAPHOLIDESUCCINATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Andrographolide

  • Structure : Parent compound with a hydroxyl group at position 14 and unsaturated lactone ring.
  • Modifications : Lacks the succinate ester group present in DAS.
  • Pharmacokinetics : Lower aqueous solubility compared to DAS, limiting bioavailability .
  • Bioactivity : Demonstrates anti-inflammatory effects via NF-κB inhibition but requires higher doses than DAS for equivalent efficacy .

14-Deoxyandrographolide

  • Structure : Lacks the hydroxyl group at position 14 (C-14) compared to andrographolide .
  • Bioactivity : Reduced anti-inflammatory activity due to absence of the C-14 hydroxyl group, which is critical for binding to inflammatory mediators .

Neoandrographolide

  • Structure : Glycosylated derivative with a glucose moiety at C-17.
  • Solubility : Improved water solubility compared to andrographolide due to glycosylation, but less than DAS’s succinate ester .
  • Pharmacology : Exhibits hepatoprotective effects but weaker antiviral activity than DAS .

Chloramphenicol Sodium Succinate

  • Structure : A succinate ester of chloramphenicol, an antibiotic .
  • Comparison : While both DAS and chloramphenicol succinate utilize esterification for solubility, DAS retains plant-derived bioactivity, whereas chloramphenicol succinate is a broad-spectrum antibiotic with distinct mechanisms (e.g., protein synthesis inhibition) .

Pharmacokinetic and Pharmacodynamic Comparisons

Bioavailability and Metabolism

  • DAS : Enhanced solubility from succinate esterification improves intestinal absorption. LC/MS/MS studies confirm rapid plasma clearance (t₁/₂ = 2.3 hours) and high tissue distribution .
  • Andrographolide : Poor oral bioavailability (∼10%) due to low solubility and first-pass metabolism .
  • Neoandrographolide : Slower metabolism due to glycosylation, leading to prolonged circulation but reduced peak plasma concentrations .

Mechanistic Differences

Compound Primary Targets Key Mechanisms
DAS NF-κB, MAPK pathways Inhibits pro-inflammatory cytokines (IL-6, TNF-α)
Andrographolide NF-κB, COX-2 Direct ROS scavenging and COX-2 inhibition
14-Deoxyandrographolide TLR4/MyD88 pathway Weak inhibition of TLR4 signaling

Q & A

Q. How can conflicting findings on this compound's pharmacokinetic properties across preclinical studies be reconciled?

  • Methodological Answer : Conduct a meta-analysis using the quality assessment criteria in (e.g., "unbiased endpoint evaluation" and "follow-up duration"). Apply the Benjamini-Hochberg procedure ( ) to control the false discovery rate (FDR) when analyzing heterogeneous datasets. Stratify results by study design (e.g., randomized vs. observational) to identify confounding variables .

Q. What advanced statistical approaches are suitable for controlling Type I errors when testing multiple hypotheses about this compound's therapeutic mechanisms?

  • Methodological Answer : Implement sequential Bonferroni corrections ( ) or Bayesian hierarchical modeling to adjust p-values for interdependent hypotheses. For transcriptomic or proteomic data, combine FDR control with pathway enrichment analysis to prioritize biologically relevant targets .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound's polypharmacology?

  • Methodological Answer : Use network pharmacology models to map compound-target interactions. Validate findings with in silico docking simulations and in vitro binding assays. Follow the "Results and Discussion" structure in to separately report omics data and mechanistic interpretations, ensuring clarity between correlation and causation .

Q. What ethical and practical considerations are critical when designing human trials for this compound-based therapies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) from . For participant selection ( ), define inclusion/exclusion criteria based on biomarker profiles (e.g., CYP450 polymorphisms) and ensure informed consent protocols address compound-specific risks (e.g., hepatotoxicity) .

Methodological Guidance

Q. How should researchers report this compound-related findings to meet journal standards?

  • Answer : Structure manuscripts per : (1) Abstract with keywords (e.g., "anti-inflammatory," "succinate derivative"), (2) Introduction linking to prior andrographolide research, (3) Methods detailing synthetic protocols ( ), (4) Combined Results/Discussion section distinguishing direct effects from off-target interactions .

Q. What frameworks ensure rigorous validation of this compound's in vivo efficacy?

  • Answer : Use the "PICOS" variant of PICO (Population, Intervention, Comparator, Outcomes, Study design) to design animal models. For reproducibility, provide raw data and preprocessing scripts per , including anonymized datasets for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.